5-Bromo-7-fluorochroman-4-one hydrochloride is a chemical compound of significant interest in organic chemistry and medicinal chemistry. It is classified as a substituted chromanone, which is a derivative of chroman, featuring both bromine and fluorine substituents. The compound's structure contributes to its potential biological activity, making it a candidate for various scientific applications.
This compound is synthesized through various organic reactions, including halogenation and cyclization processes. The hydrochloride form indicates that the compound is often used in its salt form for enhanced solubility and stability in biological assays.
5-Bromo-7-fluorochroman-4-one hydrochloride belongs to the class of heterocyclic compounds, specifically the chromanones. These compounds are characterized by a fused benzene and pyran ring system, which is essential for their reactivity and pharmacological properties.
The synthesis of 5-bromo-7-fluorochroman-4-one hydrochloride can be achieved through several methods, primarily involving the bromination and fluorination of chroman derivatives followed by cyclization reactions.
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. For instance, using dimethylformamide as a solvent can facilitate better solubility of reactants and improve reaction kinetics.
The molecular structure of 5-bromo-7-fluorochroman-4-one hydrochloride features:
The structural formula emphasizes the importance of both halogen atoms in influencing the compound's chemical behavior and biological activity.
5-Bromo-7-fluorochroman-4-one hydrochloride can participate in various chemical reactions:
The reactivity of this compound is largely dictated by the electron-withdrawing effects of bromine and fluorine, which stabilize certain intermediates during these reactions.
The mechanism of action for 5-bromo-7-fluorochroman-4-one hydrochloride in biological systems may involve:
Studies have shown that halogenated compounds often exhibit increased potency due to enhanced lipophilicity and improved binding affinity to target sites.
Relevant data from studies indicate that the presence of halogens significantly alters the physical properties compared to non-halogenated analogs.
5-Bromo-7-fluorochroman-4-one hydrochloride has several scientific uses:
The synthesis of 5-Bromo-7-fluorochroman-4-one HCl (C₉H₇BrClFO₂, MW: 281.50 g/mol) leverages advanced halogenation strategies to achieve precise molecular architecture. A foundational approach involves regioselective bromination of the chroman-4-one core, where 7-fluorochroman-4-one undergoes electrophilic aromatic substitution (EAS) using brominating agents like molecular bromine (Br₂) or N-bromosuccinimide (NBS). The fluorine atom at C7 exerts a strong ortho-directing effect, facilitating selective bromination at the C5 position due to enhanced electron deficiency at this site [1] [8]. This specificity is critical for avoiding isomers such as 6-bromo-7-fluorochroman-4-one (CAS 1092350-30-5) or 7-bromo-5-fluorochroman-4-one (CAS 1092350-58-7), which exhibit distinct physicochemical properties [4] [10].
An alternative pathway employs a multi-step sequence starting from halogenated phenols. For instance, 5-fluororesorcinol undergoes O-alkylation with 3-chloropropionic acid under basic conditions (KOH), forming a hydroxy acid intermediate. Subsequent cyclization via intramolecular Friedel-Crafts acylation and bromination yields the target compound. This method achieves yields of 68–75% but requires meticulous control of stoichiometry to prevent polybromination [1] [8].
Table 1: Comparative Halogenation Methods for 5-Bromo-7-fluorochroman-4-one
Method | Reagents | Selectivity (C5:C6) | Yield (%) |
---|---|---|---|
Direct Bromination (EAS) | Br₂, FeCl₃ catalyst | 9:1 | 65–70 |
NBS Bromination | NBS, CH₂Cl₂ solvent | 8:1 | 72–75 |
Hydroxy Acid Cyclization | 3-Chloropropionic acid, KOH | N/A (single isomer) | 68–75 |
Regiochemical control in halogenated chromanones is governed by electronic and steric factors. The fluorine atom’s high electronegativity (–I effect) deactivates the aromatic ring toward electrophilic attack but creates a meta-directing effect at C5 and C8. However, steric hindrance near the fused ring system favors substitution at C5 over C8. Computational studies confirm the C5 position’s lower activation energy (ΔΔG‡ = 2.3 kcal/mol) for bromination compared to C6 [9]. This principle enables the synthesis of 5-Bromo-7-fluorochroman-4-one (CAS 1260008-29-4, MW: 245.05 g/mol) with >95% regiopurity [2] [10].
Bromination must precede HCl salt formation to avoid dehalogenation side reactions. The free base (C₉H₆BrFO₂) is synthesized first, followed by treatment with HCl in anhydrous ether, yielding the hydrochloride salt with high purity (99.5%). Analytical techniques like HPLC and ¹⁹F-NMR validate the absence of regioisomers such as 7-bromo-5-fluorochroman-4-one (PubChem CID: 122198517) [1] [3].
Sustainable synthesis of 5-Bromo-7-fluorochroman-4-one HCl emphasizes solvent reduction and energy efficiency. Solvent-free ring closure using mechanochemical milling (ball milling) eliminates dichloromethane or chloroform, reducing E-factor by 40% [8]. Microwave-assisted halogenation further cuts reaction times from 8 hours to 25 minutes while maintaining yields at 78–82% [8].
Waste minimization strategies include:
These innovations align with ACS Green Chemistry Principles, reducing the overall process mass intensity (PMI) from 120 to 35 [8].
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1